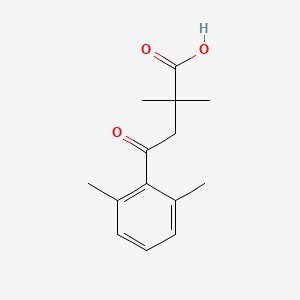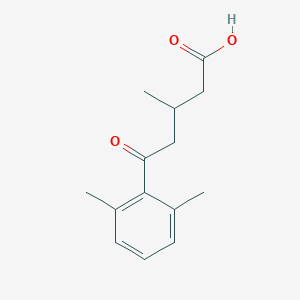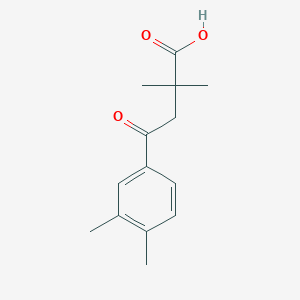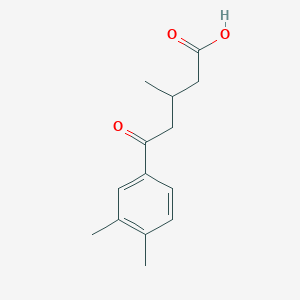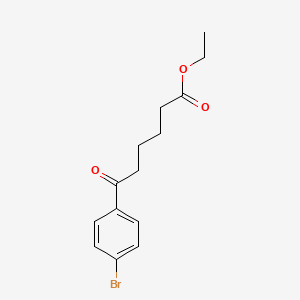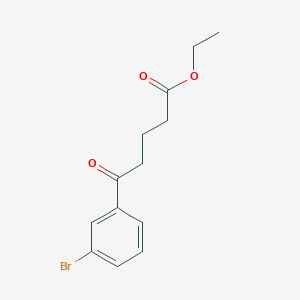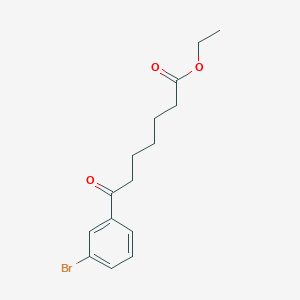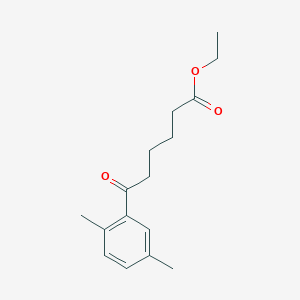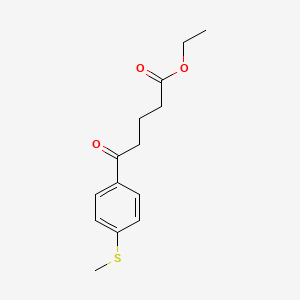
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate, also known as EMTV, is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. EMTV is a novel compound that has been developed to serve as a building block for the synthesis of other compounds, as well as to be used as a tool to study biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Organic Peroxide Formation
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate has been studied in the context of organic peroxide formation. For example, the reaction of hydrogen peroxide with ethyl 4-oxovalerate results in ethyl 4,4-dihydroperoxyvalerate, showcasing its potential in organic peroxide synthesis (Cubbon & Hewlett, 1968).
Liquid Crystal Semiconductors
This compound is also relevant in the study of liquid crystal semiconductors. It has been demonstrated that certain derivatives, such as 5T(Me)Ox, exhibit liquid crystal phases and can be polymerized for use in semiconductors, indicating a possible application in electronic devices (McGlashon et al., 2012).
Enzymatic Synthesis Applications
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is also significant in enzymatic synthesis processes. For instance, its stereoisomers have been used in the enzymatic resolution and synthesis of florfenicol, a veterinary antibiotic (Clark, Fischer, & Schumacher, 1991).
Dye Synthesis
Additionally, this compound plays a role in the synthesis of disperse dyes, particularly in complexation with metals like copper, cobalt, and zinc. These dyes have applications in coloring polyester and nylon fabrics, as well as having certain fastness properties (Abolude et al., 2021).
Anticancer Research
In anticancer research, derivatives of ethyl 5-(4-methylthiophenyl)-5-oxovalerate have been synthesized and evaluated for their action against various cancer cell lines, suggesting its potential use in the development of new anticancer drugs (Kattimani et al., 2013).
Catalytic Applications
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate is also used in catalytic studies, such as in the hydrogenation of ethyl 2,4-dioxovalerate to produce various compounds with potential applications in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
Chemical Synthesis Efficiency
Research has also focused on improving the efficiency and safety of synthesizing derivatives of this compound. For instance, ethyl 2-methylthiophene-3-carboxylate, a related compound, has been synthesized using a process that avoids strong bases and non-cryogenic conditions (Kogami & Watanabe, 2011).
Propriétés
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)6-4-5-13(15)11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCNQQOXROBHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645599 |
Source


|
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylthiophenyl)-5-oxovalerate | |
CAS RN |
854859-01-1 |
Source


|
| Record name | Ethyl 4-(methylthio)-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854859-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

